molecular formula C13H14N4OS B5781066 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine

1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine

Cat. No. B5781066
M. Wt: 274.34 g/mol
InChI Key: DYLBYAPDLROYOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine, also known as TAU-1, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAU-1 belongs to the class of piperazine derivatives and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is thought to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to a reduction in anxiety and an increase in relaxation. 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is its unique structure and properties, which make it a valuable tool for studying the GABAergic system and its role in neurological processes. However, 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is a complex compound that requires expertise and careful handling of chemicals, which may limit its use in certain laboratory settings.

Future Directions

There are several future directions for research on 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. One area of interest is the development of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine and its effects on the GABAergic system.
In conclusion, 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is a novel compound with potential applications in various fields. Its unique structure and properties make it a valuable tool for studying the GABAergic system and its role in neurological processes. Further research is needed to fully understand the mechanism of action of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine involves the reaction of 1-phenylpiperazine with thiocarboxylic acid, followed by the addition of hydrazine hydrate and acetic anhydride. The product is then purified using column chromatography to obtain pure 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine. The synthesis of 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine is a complex process that requires expertise and careful handling of chemicals.

Scientific Research Applications

1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant effects. 1-phenyl-4-(1,2,5-thiadiazol-3-ylcarbonyl)piperazine has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(1,2,5-thiadiazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-13(12-10-14-19-15-12)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLBYAPDLROYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)(1,2,5-thiadiazol-3-yl)methanone

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